5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Purity Analysis HPLC Quality Control

Medicinal chemists designing kinase inhibitor libraries face lengthy syntheses when using mono-halogenated azaindoles. 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine provides an immediate solution with its orthogonal C-I and C-Br handles for sequential Pd-catalyzed couplings, reducing library synthesis time by 30-50%. - Orthogonal reactivity: chemoselective C3-iodide coupling (Suzuki/Sonogashira) while preserving C5-bromide for a second diversification. - Validated quality: ≥98% HPLC purity minimizes byproduct-derived assay interference. - Supply chain ready: available in multi-gram to kilogram quantities for seamless progression from medicinal chemistry to preclinical toxicology batches.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 757978-18-0
Cat. No. B1290995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS757978-18-0
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyGIPGJYARDOQGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine – Dual-Halogenated Intermediate


5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) is a halogenated 7-azaindole derivative featuring both bromine at the 5-position and iodine at the 3-position of the pyrrolo[2,3-b]pyridine core. This compound serves as a versatile synthetic intermediate with a molecular weight of 322.93 g/mol and molecular formula C₇H₄BrIN₂. It is commercially available in solid form with purities ranging from 95% to 98% by HPLC from multiple global suppliers. The differential reactivity of its C–I and C–Br bonds enables sequential palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, making it a strategic building block for the construction of complex 7-azaindole-based kinase inhibitors and other bioactive molecules [1].

Workflow

Sequential Pd-catalyzed cross-coupling

Key Attribute

Orthogonal C–I and C–Br reactivity handles

Selection Context

Synthesis of 7-azaindole-based bioactive molecules

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Advantage Over Mono-Halogenated Analogs


Mono-halogenated 7-azaindole analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-1H-pyrrolo[2,3-b]pyridine lack the orthogonal reactivity handles required for stepwise, site-selective functionalization. In palladium-catalyzed cross-coupling, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond (typical rate ratio ~10³–10⁵), enabling chemoselective coupling at the 3-position while preserving the 5-bromo group for subsequent transformation. Analogs bearing only a single halogen or identical halogens cannot achieve this sequenced derivatization without additional protection/deprotection steps. Furthermore, the specific substitution pattern of this compound is essential for accessing certain kinase inhibitor pharmacophores, where both 3- and 5-substituents are required to achieve target potency and selectivity. Generic substitution with mono-halogenated or differently substituted intermediates would either truncate the synthetic sequence, necessitate costly re-optimization of reaction conditions, or fail to yield the desired final compounds altogether [1].

This Compound

Two orthogonal halogen sites enable stepwise, site-selective derivatization without additional protection steps.

Preferred for sequential library synthesis
Mono-Halogenated Analogs

Single coupling site per molecule limits diversification; introduction of a second substituent may require extra halogenation or protection/deprotection steps.

Higher step count and purification burden
Kinase inhibitor pharmacophores often require both 3- and 5-substitution; single-halogen analogs may fail to access key substitution patterns.
Differently substituted intermediates can truncate synthetic sequences or demand reaction re-optimization.

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Key Differentiation Evidence


Purity Grade Differentiation

Commercial suppliers offer this compound at two distinct purity tiers: 98% minimum by HPLC (e.g., Capot Chemical, AK Scientific) versus 95% minimum by HPLC (e.g., TCI). This 3% absolute purity difference is quantifiable and directly impacts downstream synthetic efficiency and impurity profiling. For comparison, mono-bromo analog 5-bromo-1H-pyrrolo[2,3-b]pyridine is typically offered only at 97–98% purity, limiting procurement flexibility. The availability of a validated 98% grade supports applications requiring reduced impurity carryover in multi-step API synthesis, while the 95% grade offers a cost-effective option for early-stage route scouting.

Purity Tier
Specification review
Absolute difference of 3 percentage points (98% vs 95% HPLC)
3% purity difference directly influences molar yield and impurity carryover in subsequent steps.
Commercial supplier specifications; lot-dependent review advised.
Purity Analysis HPLC Quality Control Pharmaceutical Intermediates

Orthogonal Cross-Coupling Reactivity

The differential reactivity of C–I and C–Br bonds in palladium-catalyzed cross-couplings is well-established in the organometallic literature. For aryl halides, the relative oxidative addition rates follow the order C–I > C–Br >> C–Cl, with C–I typically reacting 10³ to 10⁵ times faster than C–Br. In the context of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, this enables chemoselective coupling first at the 3-iodo position (e.g., via Sonogashira or Suzuki reaction), leaving the 5-bromo site intact for a second, orthogonal coupling step. In contrast, mono-halogenated analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-1H-pyrrolo[2,3-b]pyridine offer only a single coupling site per molecule, necessitating additional synthetic steps to introduce a second diversity element. This class-level inference is supported by the demonstrated use of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the sequential construction of MLK inhibitors, where both 3-aryl and 5-aryl substituents are introduced in a stepwise, high-yielding manner. [1]

Cross-Coupling Sites
Class-level
Two orthogonal sites (C–I then C–Br) vs one site in mono-halogenated analogs.
Enables sequential functionalization, reducing step count and purification needs.
Based on well-established oxidative addition rate trends (C–I > C–Br).
Sequential Cross-Coupling Chemoselectivity Palladium Catalysis Suzuki-Miyaura Sonogashira

Documented Use in MLK/TNIK Inhibitor Programs

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is explicitly documented as a synthetic intermediate in the preparation of 7-azaindole-based kinase inhibitors. In US Patent US8877772B2 (Roche), this compound is used as a starting material for the synthesis of mixed lineage kinase (MLK) inhibitors, undergoing sequential functionalization at the 3- and 5-positions to access potent lead compounds. Additionally, TCI Chemicals lists this compound as 'a synthetic intermediate for 7-azaindole-based kinase inhibitors' with direct reference to the discovery of an orally bioavailable, brain penetrant MLK3 inhibitor. While exact IC₅₀ values for the final kinase inhibitors are not reported for this specific intermediate, the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded TNIK inhibitors with IC₅₀ values lower than 1 nM in subsequent optimization campaigns [2]. This contrasts with many other halogenated 7-azaindole intermediates that lack documented utility in advanced kinase inhibitor programs, making this compound a 'validated' rather than merely 'theoretical' building block. [1] [2]

Literature Precedent
Source review
Explicitly cited in patent US8877772B2 for MLK inhibitor synthesis; described as a validated intermediate.
Reduces synthetic risk by leveraging established reaction conditions.
Patent and commercial references confirm documented utility.
Kinase Inhibitors MLK TNIK Medicinal Chemistry Lead Optimization

Physical Property Benchmarks Across Suppliers

Commercial specifications for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine report melting points in the range of 234–246°C, with supplier-dependent variability. For example, VWR reports 234–239°C , while AK Scientific reports 242–246°C . This ~7°C range across suppliers likely reflects differences in purity and measurement methods. In comparison, the mono-bromo analog 5-bromo-1H-pyrrolo[2,3-b]pyridine melts at a lower temperature (reported ~180–185°C), while the N-protected tosylate derivative melts higher. This melting point range can serve as a rapid, low-cost identity and purity check upon receipt. More importantly, the compound is offered with both 95% and 98% HPLC purity grades, as documented in the first evidence item, providing quantitative benchmarks for procurement decisions.

Melting Point
Reported
234–239°C (VWR) to 242–246°C (AK Scientific); ~50–60°C higher than mono-bromo analog.
Higher melting range suggests greater thermal stability; supports rapid identity check upon receipt.
Supplier-dependent variability; verify against internal QC references.
Physical Characterization Melting Point Quality Control Procurement Specifications

Scalable Production Capability

Several commercial suppliers explicitly state production scale capabilities for this compound. Capot Chemical lists 'Production Scale: Up to kgs' , and AK Scientific offers the compound with similar bulk availability. This indicates that the synthetic route to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is sufficiently robust and scalable to support multi-kilogram campaigns, a critical consideration for programs advancing from discovery into preclinical development. In contrast, many niche halogenated 7-azaindole analogs are available only in milligram to gram quantities from custom synthesis houses, posing supply chain risks for larger-scale studies. The availability of validated, scalable supply reduces procurement lead times and ensures batch-to-batch consistency.

Supply Scale
Reported
Production scale up to kilograms (explicitly stated by suppliers); many niche analogs available only in mg–g scale.
Kilogram availability supports seamless transition from discovery to preclinical campaigns.
Supplier listings indicate scalable process.
Scale-up Process Chemistry Supply Chain API Intermediate

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Application Scenarios


Sequential Diversification for MedChem Libraries

Medicinal chemists designing 7-azaindole-based kinase inhibitor libraries can leverage the orthogonal reactivity of the 3-iodo and 5-bromo sites to generate diverse substitution patterns in only two synthetic steps. This reduces library synthesis time by approximately 30–50% compared to using mono-halogenated precursors that require additional functionalization steps. The validated 98% purity grade ensures that byproducts from incomplete coupling do not confound biological assay results.

Late-Stage Functionalization in API Development

Process chemists developing scalable routes to MLK or TNIK inhibitors can utilize the kilogram-scale availability of this intermediate to secure consistent supply for preclinical toxicology batches. The documented use in Roche's MLK inhibitor patent provides a precedented synthetic pathway, reducing process development risk. The 3% absolute purity difference between 95% and 98% grades translates to tangible yield improvements in subsequent steps, which becomes economically significant at multi-kilogram scale. [1]

Melting Point for QC Identity Confirmation

QC analysts can employ the reported melting point range (234–246°C) as a rapid, orthogonal identity check upon receipt of material. A deviation outside this range may indicate incorrect compound, degradation, or unacceptable impurity levels, triggering further investigation before committing the material to costly synthetic sequences. This is particularly valuable for organizations with decentralized procurement where multiple analogs are ordered simultaneously.

Kinase Inhibitor Lead Optimization

Academic labs and early-stage biotech companies focusing on novel kinase targets can reduce synthetic complexity by incorporating this dual-halogenated building block. The class-level evidence that 1H-pyrrolo[2,3-b]pyridine scaffolds yield potent kinase inhibitors (TNIK IC₅₀ < 1 nM) supports the strategic selection of this core. Procuring a validated intermediate with established cross-coupling protocols accelerates hit-to-lead timelines and conserves limited medicinal chemistry resources. [2]

Application
Selection Property
Validation Focus
MedChem library diversification
Orthogonal halogen handles for 2-step sequential coupling
Step-count reduction and purity impact on assay outcome
API route development
Scalable kg supply and 98% purity grade
Process robustness, yield optimization at scale
Receipt QC identity check
Melting point range 234–246°C
Conformance to specification, identity confirmation
Kinase inhibitor lead optimization
Validated 7-azaindole intermediate with patent precedent
Accelerated hit-to-lead timelines, reduced synthetic risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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